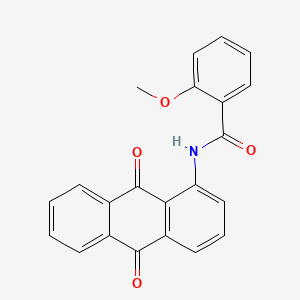

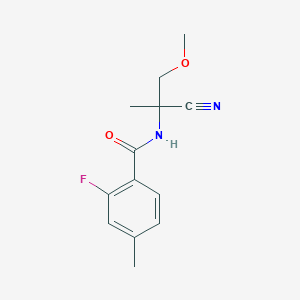

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

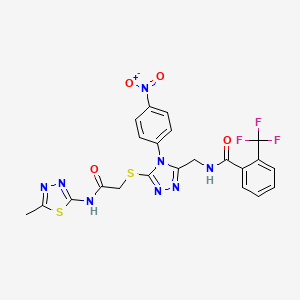

“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide” is a chemical compound synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . This compound is characterized by its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .

Synthesis Analysis

The compound was synthesized in 94% yield from 2-methylbenzoyl chloride and 1-aminoanthraquinone . The synthesis process was reported in a short note . The compound was fully characterized by various spectroscopic methods including 1H-NMR, 13C-NMR, IR, and GC-MS .Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 38 bonds; 25 non-H bonds, 16 multiple bonds, 1 rotatable bond, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), and 1 imide .Chemical Reactions Analysis

The compound’s importance lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . The functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis or step-economy .Physical And Chemical Properties Analysis

The compound was synthesized as a yellow solid . The melting point was recorded as 187.5–188.7 °C . The compound was characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, and GC-MS analysis) .Aplicaciones Científicas De Investigación

Synthesis and Characterization

This compound has been synthesized through various chemical reactions, highlighting its potential in facilitating metal-catalyzed C-H bond functionalization reactions. The importance of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide lies in its N,O-bidentate directing group, which is suitable for such reactions. This aspect opens up avenues for its use in the development of new chemical entities and materials (Al Mamari & Al Sheidi, 2020).

Antimicrobial and Antifungal Applications

The compound and its derivatives have shown antimicrobial activity against specific bacteria such as Mycobacterium luteum and antifungal activity against fungi like Aspergillus niger and Candida tenuis. This suggests potential applications in the development of new antimicrobial and antifungal agents, providing a base for further pharmacological studies to explore these effects in more detail (Zvarich et al., 2014).

Antiproliferative Activity

Research into derivatives of this compound has unveiled significant antiproliferative activity against certain cancer cell lines, such as K562 leukemia cells. This activity is linked with the compound's ability to disrupt tubulin polymerization, akin to the mechanism of action of other known antimitotic agents. This property indicates the compound's potential as a starting point for the development of new anticancer therapies, particularly in targeting cell division and proliferation pathways (Prinz et al., 2003).

Antioxidant Properties

Some derivatives of this compound have been evaluated for their antioxidant properties. These compounds have shown promising results in scavenging free radicals and protecting against lipid peroxidation, suggesting their potential in the development of new antioxidant therapies. This could be particularly relevant in conditions characterized by oxidative stress and its related pathologies (Stasevych et al., 2022).

Antiplatelet Activity

Research on this compound derivatives has also explored their effects on platelet aggregation. Some derivatives have demonstrated antiplatelet activity, indicating potential applications in preventing thrombotic events. This area of research is particularly relevant for cardiovascular disease management, where controlling platelet function is crucial (Stasevych et al., 2022).

Mecanismo De Acción

Target of Action

The primary target of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide is the C-H bond . This compound possesses an N,O-bidentate directing group , which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions .

Mode of Action

The compound interacts with its target through a process known as chelation-assistance . The Lewis-basic directing group in the compound coordinates the Lewis-acidic metal, bringing it in proximity to C-H bonds to be functionalized . The thermodynamic stability of cyclometallated complexes determines which C-H bonds are to be cleaved and thus functionalized .

Biochemical Pathways

The compound affects the C-H bond functionalization pathway . This pathway is a powerful strategy for expedient chemical bonds, providing rapid access to desired products and synthetic targets . The functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis .

Result of Action

The result of the compound’s action is the functionalization of C-H bonds . This leads to the formation of new chemical bonds and compounds, providing rapid access to desired products and synthetic targets .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction requires a specific temperature . Furthermore, the presence of a Lewis-acidic metal is necessary for the compound to function effectively .

Propiedades

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4/c1-27-18-12-5-4-9-15(18)22(26)23-17-11-6-10-16-19(17)21(25)14-8-3-2-7-13(14)20(16)24/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKJQUWLZQTJJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile](/img/structure/B2845403.png)

![7-Bromobenzo[d][1,3]dioxol-4-ol](/img/structure/B2845405.png)

![4-bromo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2845408.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2845413.png)

![N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2845414.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2845421.png)